molecular formula C14H16N2O2.HCl B1139517 Imiloxan hydrochloride CAS No. 81167-22-8

Imiloxan hydrochloride

Cat. No. B1139517
CAS RN: 81167-22-8
M. Wt: 280.75
InChI Key:
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Description

Synthesis Analysis

The synthesis of imiloxan hydrochloride involves complex chemical processes, primarily focusing on its core structure comprising the imidazoyl and benzodioxane moieties. The metabolism of imiloxan hydrochloride in humans has been studied, indicating rapid excretion and metabolism involving oxidation and conjugation processes (Rush et al., 1992). However, specific synthesis routes are detailed in the broader context of related siloxane and imide compounds, indicating a focus on polycondensation reactions and the use of various catalysts for macrocycle formation (Chemical communications, 2013).

Molecular Structure Analysis

The molecular structure of imiloxan hydrochloride has been analyzed through semiempirical molecular orbital methods, revealing the importance of electrostatic interactions between its imidazoline nitrogens and dioxane oxygens. These interactions significantly influence the conformational stability of both the cation and the neutral molecule, highlighting the complex structural dynamics of imiloxan hydrochloride (Hariharan & Shelver, 1993).

Chemical Reactions and Properties

Imiloxan hydrochloride's chemical behavior, especially its metabolism, involves initial oxidation on its benzodioxane and imidazoyl moieties, followed by conjugation processes. The major metabolic pathways result in various metabolites, indicating the compound's reactive nature and its complex interaction with biological systems (Rush et al., 1992).

Physical Properties Analysis

While specific studies on the physical properties of imiloxan hydrochloride are not highlighted in the available literature, the analysis of related compounds provides insight into factors such as thermal stability, glass transition temperatures, and hydrophobic characteristics that may also be relevant to imiloxan hydrochloride. These properties often depend on molecular structure and substitution patterns, which can influence the compound's behavior and stability (European Polymer Journal, 2007).

Chemical Properties Analysis

The chemical properties of imiloxan hydrochloride, particularly its reactivity and metabolism, showcase its interaction with biological systems. The compound undergoes oxidation and conjugation, leading to various metabolites. This metabolic pathway reflects the compound's chemical reactivity and its potential implications in pharmacological contexts, albeit excluding specific drug applications or side effects (Rush et al., 1992).

Scientific Research Applications

  • Metabolism in Healthy Volunteers : A study found that imiloxan hydrochloride is rapidly excreted in urine within 24 hours of dosing. Metabolites derived from initial oxidation on either or both the benzodioxane and imidazoyl moieties followed by glucuronic acid and sulphate conjugation were identified in urine (Rush et al., 1992).

  • In Vitro Metabolism and Hypersensitivity Reactions : In another study, imiloxan's in vitro metabolism was revisited using modern analytical methods. It was observed that human and rat liver microsomes convert imiloxan into a variety of metabolites, some of which are unstable and reactive. This study was important in understanding the relationship between liver covalent binding and idiosyncratic toxicity (Fitch et al., 2010).

  • Conformational Studies : A third study used AM1 and PM3 semiempirical molecular orbital methods for the conformational studies of imiloxan. It was found that electrostatic interactions between the imidazoline nitrogens and the dioxane oxygens are decisive in determining the conformational stability of both the cation and the neutral molecule (Hariharan & Shelver, 1993).

  • Effects on Male Sexual Behavior : Research has also investigated the effects of imiloxan on male sexual behavior. In a study on rats, imiloxan, along with other alpha 2-adrenoceptor antagonists, showed effects on erection and ejaculation, indicating its potential influence on male copulatory behavior (Smith et al., 1987).

  • Antinociceptive Effect and Opioid Peptides : Another study explored the peripheral antinociceptive effect of xylazine, an alpha(2)-adrenoceptor agonist, and found evidence that the peripheral antinociceptive effect of xylazine probably results from activation of alpha(2C)-adrenoceptors and also by the release of endogenous opioids that act on their receptors (Romero et al., 2009).

properties

IUPAC Name

2-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)-1-ethylimidazole;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O2.ClH/c1-2-16-8-7-15-14(16)9-11-10-17-12-5-3-4-6-13(12)18-11;/h3-8,11H,2,9-10H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANDJPJNFVJXEKX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=CN=C1CC2COC3=CC=CC=C3O2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301017546
Record name Imiloxan hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301017546
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

280.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Imiloxan hydrochloride

CAS RN

86710-23-8, 81167-22-8
Record name Imiloxan hydrochloride [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0086710238
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Imiloxan hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301017546
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name IMILOXAN HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X72FO6ZLZY
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Citations

For This Compound
62
Citations
WR Rush, DJ Hall, DJM Graham, IA Selby - Xenobiotica, 1992 - Taylor & Francis
1. The metabolism of imiloxan hydrochloride [(±)-2-(1-ethyl-2-imidazoyl)methyl-1,4-benzodioxane hydrochloride], an α 2 -adrenoceptor antagonist, was studied in four male volunteers …
Number of citations: 12 www.tandfonline.com
Y Zhang, RX Zhang, M Zhang, XY Shen… - British journal of …, 2012 - academic.oup.com
… imiloxan hydrochloride, a selective α2b-AR antagonist in 10 μl of saline; (v) EA plus 70 nmol of imiloxan hydrochloride… BRL-44408 or imiloxan hydrochloride solutions were administered …
Number of citations: 85 academic.oup.com
TL Zefirov, LI Khisamieva… - Bulletin of …, 2015 - search.proquest.com
We studied the effects of selective blockade of various subtypes of [alpha]^ sub 2^-adrenoceptors on cardiac chronotropy in newborn rats. This period in rats is characterized by the …
Number of citations: 14 search.proquest.com
K Kawaura, J Karasawa, S Chaki, H Hikichi - Behavioural brain research, 2014 - Elsevier
… , guanfacine hydrochloride, yohimbine hydrochloride, 2-[(4,5-dihydro-1H-imidazol-2-yl)methyl]-2,3-dihydro-1-methyl-1H-isoindole maleate (BRL44408), imiloxan hydrochloride, and …
Number of citations: 36 www.sciencedirect.com
K Färber, U Pannasch, H Kettenmann - Molecular and cellular …, 2005 - Elsevier
… We found that specific agonists for alpha-2A (0.1–100 μM BRL 44408 maleate) and alpha-2B (0.1–100 μM Imiloxan hydrochloride) inhibited the effect of the noradrenaline on LPS-…
Number of citations: 246 www.sciencedirect.com
TL Zefirov, LI Khisamieva, NI Ziyatdinova… - Bulletin of Experimental …, 2015 - Springer
Selective blockade of various α 2 -adrenoceptors exerts various effects on the cardiovascular system in rats. Blockade of α 2A/D -adrenoceptors in experimental animals decelerates …
Number of citations: 5 link.springer.com
EW Willems, LF Valdivia, PR Saxena… - British journal of …, 2001 - Wiley Online Library
It has recently been shown that both α 1 ‐ and α 2 ‐adrenoceptors mediate vasoconstriction in the canine external carotid circulation. The present study set out to identify the specific …
Number of citations: 40 bpspubs.onlinelibrary.wiley.com
L Cobos-Puc, H Aguayo-Morales… - European Journal of …, 2017 - Elsevier
This study has investigated the role of the α 2 -adrenoceptor subtypes involved in the inhibition of the cardiac sympathetic outflow induced by intravenous (iv) infusions of agmatine. …
Number of citations: 1 www.sciencedirect.com
LE Cobos-Puc, H Aguayo-Morales… - European Journal of …, 2016 - Elsevier
Moxonidine centrally inhibits the sympathetic activity through the I 1 -imidazoline receptor and nitric oxide. In addition, inhibits the peripheral cardiac sympathetic outflow by α 2 -…
Number of citations: 9 www.sciencedirect.com
CM Villalón, JA Albarrán‐Juárez… - British journal of …, 2008 - Wiley Online Library
Background and purpose: Resistance blood vessels are innervated by sympathetic and primary sensory nerves, which modulate vascular tone through the release of noradrenaline and …
Number of citations: 27 bpspubs.onlinelibrary.wiley.com

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